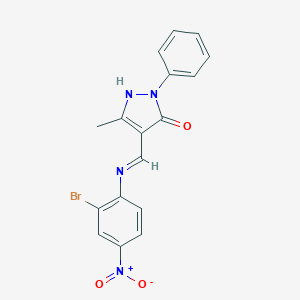

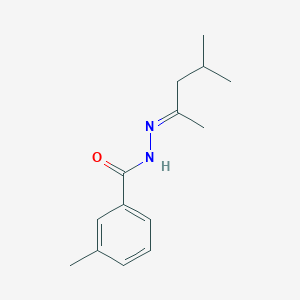

![molecular formula C21H19BrN2O2S2 B404451 2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 331819-89-7](/img/structure/B404451.png)

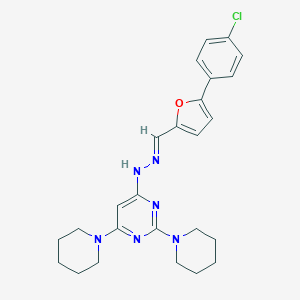

2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one” is an organic heterobicyclic compound, an organonitrogen heterocyclic compound, and an organosulfur heterocyclic compound .

Synthesis Analysis

The synthesis of similar compounds often involves reacting chlorosulfonyl isocyanate dissolved in dichloromethane at 0 °C with 1 equivalent of tert-butanol to give the BOC-protected amino-sulfonyl-chloride, which is subsequently added slowly to a solution of 1 equivalent of the respective amine (e.g., n-propylamine) in the presence of 3 equivalents of triethylamine in dichloromethane at 0 °C .Molecular Structure Analysis

The molecular formula of the compound is C25H25N3O3S2 . The compound has a complex structure with multiple rings, including a benzothiolo and a pyrimidinone ring .Physical And Chemical Properties Analysis

The compound has a molecular weight of 479.6 g/mol . It has a computed XLogP3-AA value of 5.1, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The compound’s rotatable bond count is 8 . The exact mass and monoisotopic mass of the compound are 479.13373402 g/mol . The topological polar surface area of the compound is 124 Ų .Scientific Research Applications

Synthesis and Heterocyclization

- The compound is synthesized through alkylation processes and has been involved in heterocyclization reactions. These processes are fundamental in organic chemistry, enabling the creation of a variety of structurally diverse molecules (Frolova, Kim, Sharutin, & Shal’kova, 2016).

Biological Activity

- The derivatives of this compound have been synthesized and evaluated for various biological activities. Notably, some derivatives show promising anti-inflammatory, CNS depressant, and antimicrobial activities, demonstrating the compound's potential in pharmacological applications (Ashalatha, Narayana, Raj, & Kumari, 2007).

Antitumor and Antibacterial Agents

- Modified versions of this compound have been investigated as potential inhibitors of thymidylate synthase, a key enzyme in DNA synthesis, offering possibilities for antitumor and antibacterial applications (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).

Synthesis of Diverse Derivatives

- Research has focused on synthesizing various derivatives of this compound, aiming to explore their potential applications in medicine and pharmacology. These derivatives have been characterized through analytical and spectral data (Abdelriheem, Ahmad, & Abdelhamid, 2015).

Dual Inhibitors of Key Enzymes

- Studies have synthesized analogues as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase. These enzymes are crucial in cancer treatment strategies, making these compounds significant in cancer research (Gangjee, Qiu, Li, & Kisliuk, 2008).

properties

IUPAC Name |

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN2O2S2/c1-2-11-24-20(26)18-15-5-3-4-6-17(15)28-19(18)23-21(24)27-12-16(25)13-7-9-14(22)10-8-13/h2,7-10H,1,3-6,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDOFDBWVYGEQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Br)SC4=C2CCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

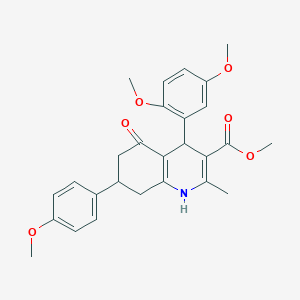

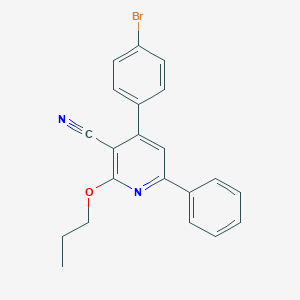

![N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]-2-phenoxyacetohydrazide](/img/structure/B404378.png)

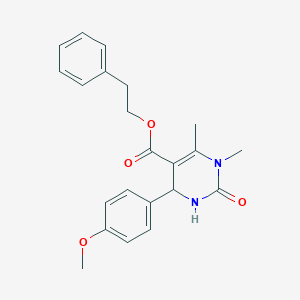

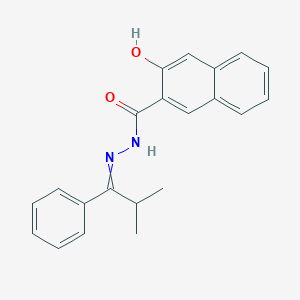

![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B404381.png)

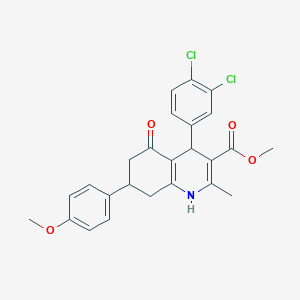

![2-{[4-(Diethylamino)-2-hydroxybenzylidene]amino}-4-methylphenol](/img/structure/B404382.png)

![5-methyl-2-phenyl-4-[(2,4,6-tribromoanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B404385.png)

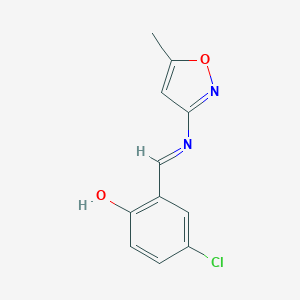

![4-Bromo-2-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol](/img/structure/B404391.png)